

(3-Chloropropyl)methoxydimethylsilane: A Technical Guide for Advanced Research and Development

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Compound of Interest

Compound Name:	(3-Chloropropyl)methoxydimethylsilane
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This guide provides an in-depth exploration of **(3-Chloropropyl)methoxydimethylsilane**, a bifunctional organosilane of significant interest to researchers, scientists, and professionals in drug development. Its unique combination of a reactive chloropropyl group and a hydrolyzable methoxysilyl moiety makes it a versatile molecular tool for surface modification, synthesis, and bioconjugation. This document moves beyond basic data to explain the causality behind its applications, ensuring a thorough understanding of its chemical behavior and utility.

Core Molecular and Physical Properties

(3-Chloropropyl)methoxydimethylsilane is a colorless to pale yellow liquid possessing a distinct molecular architecture that dictates its reactivity. The molecule features a silicon atom bonded to two methyl groups, one methoxy group, and a 3-chloropropyl chain. This structure provides two key reactive sites: the methoxy group, which can be hydrolyzed to form a reactive silanol, and the terminal chlorine atom, which is susceptible to nucleophilic substitution.

The fundamental properties of **(3-Chloropropyl)methoxydimethylsilane** are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₁₅ ClOSi	[1]
Molecular Weight	166.72 g/mol	[1]
CAS Number	18171-14-7	[1]
Appearance	Colorless to pale yellow liquid	
Boiling Point	170-171 °C	[2]
Flash Point	39 °C	[2]
Refractive Index (n _{20/D})	1.4278	[2]
Density	0.94 g/cm ³	[2]

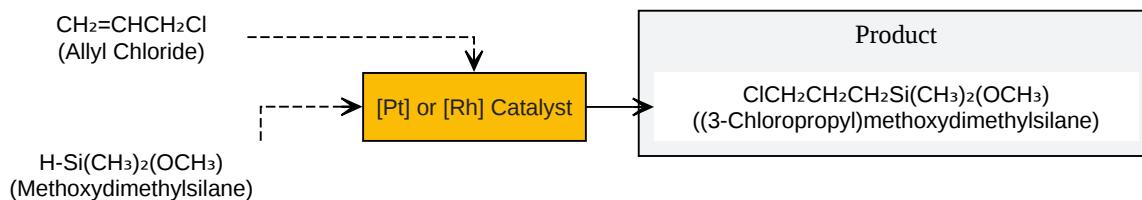
Synthesis Pathway: Catalytic Hydrosilylation

The industrial synthesis of **(3-Chloropropyl)methoxydimethylsilane** is primarily achieved through the catalytic hydrosilylation of allyl chloride with methoxydimethylsilane. This process represents a cornerstone of organosilicon chemistry, enabling the formation of a stable silicon-carbon bond.

The choice of catalyst is critical for maximizing yield and selectivity, minimizing unwanted side reactions. Platinum-based catalysts, such as Speier's catalyst (H₂PtCl₆) or Karstedt's catalyst, are traditionally used. However, rhodium-based catalysts have emerged as highly efficient alternatives, offering improved selectivity for the desired γ -isomer.[\[3\]](#)[\[4\]](#)[\[5\]](#)

The fundamental reaction is as follows:

Fig 1. Synthesis via Hydrosilylation.

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Caption: Synthesis of **(3-Chloropropyl)methoxydimethylsilane** via catalytic hydrosilylation.

This reaction involves the addition of the silicon-hydride bond across the double bond of allyl chloride. The process is typically carried out in a controlled reactor environment, often maintaining a stoichiometric excess of allyl chloride to drive the reaction to completion.[6]

Mechanism of Action in Surface Modification

The utility of **(3-Chloropropyl)methoxydimethylsilane** as a surface modifier or coupling agent hinges on its dual reactivity. The process can be understood as a two-step mechanism:

- **Hydrolysis and Condensation:** The methoxysilyl end of the molecule reacts with water (often trace amounts on the substrate surface) to form a reactive silanol group (-Si-OH). This silanol can then undergo condensation with hydroxyl groups present on inorganic substrates like glass, silica, or metal oxides, forming stable covalent siloxane bonds (Si-O-Substrate).
- **Functional Group Presentation:** Once anchored, the molecule presents its chloropropyl tail outwards from the surface. This terminal chloro group is now available for subsequent chemical reactions.

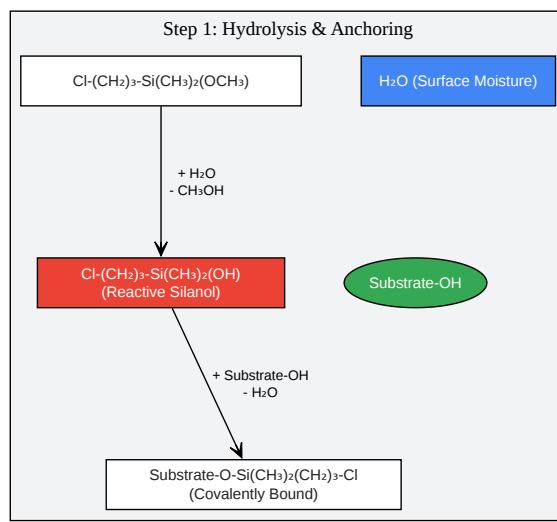
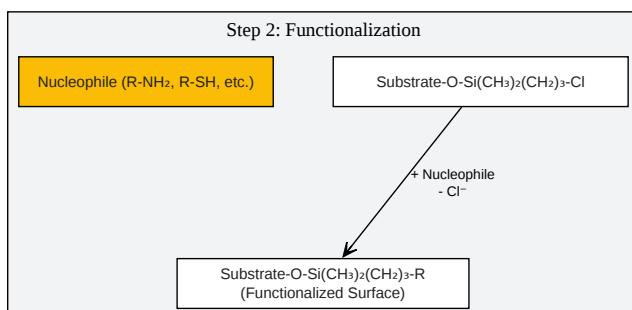


Fig 2. Two-step mechanism of surface functionalization.

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Caption: The dual reaction mechanism enabling surface modification.

This mechanism is fundamental to its role as a coupling agent, where it chemically bridges an inorganic filler to an organic polymer matrix, thereby enhancing the mechanical properties of the resulting composite material.

Experimental Protocol: Surface Functionalization of Silica Nanoparticles

This protocol provides a validated, step-by-step methodology for the functionalization of silica nanoparticles, a common application in drug delivery and diagnostics research.

Objective: To covalently attach **(3-Chloropropyl)methoxydimethylsilane** to the surface of silica nanoparticles.

Materials:

- Silica Nanoparticles (SiNPs)
- **(3-Chloropropyl)methoxydimethylsilane**
- Anhydrous Toluene
- Ethanol
- Deionized Water
- Round-bottom flask, condenser, magnetic stirrer, nitrogen inlet.

Methodology:

- Activation of Substrate:
 - Disperse 1.0 g of silica nanoparticles in 50 mL of a 1:1 (v/v) solution of deionized water and ethanol.
 - Sonicate the dispersion for 15 minutes to ensure homogeneity.
 - Stir the suspension at 60 °C for 2 hours to ensure a fully hydroxylated surface.

- Centrifuge the nanoparticles, discard the supernatant, and dry the activated SiNPs in a vacuum oven at 110 °C overnight. This step is crucial to remove physisorbed water while retaining surface hydroxyl groups.
- Silanization Reaction:
 - In a 100 mL round-bottom flask under a nitrogen atmosphere, disperse the 1.0 g of dried, activated SiNPs in 50 mL of anhydrous toluene. Sonicate for 10 minutes. Anhydrous conditions are critical to prevent self-polymerization of the silane in solution.
 - Inject 1.0 mL of **(3-Chloropropyl)methoxydimethylsilane** into the suspension with vigorous stirring.
 - Fit the flask with a condenser and reflux the mixture at 110 °C for 12-24 hours under a nitrogen atmosphere. The refluxing provides the necessary activation energy for the condensation reaction between the silanol (formed in-situ) and the surface hydroxyls.
- Washing and Purification:
 - Allow the reaction mixture to cool to room temperature.
 - Centrifuge the functionalized nanoparticles (Cl-SiNPs).
 - Wash the Cl-SiNPs sequentially with toluene (2 x 30 mL) and ethanol (2 x 30 mL) to remove any unreacted silane and byproducts. A sonication step during each wash can improve purification efficiency.
 - After the final wash, dry the purified Cl-SiNPs in a vacuum oven at 60 °C overnight.
- Characterization:
 - The success of the functionalization should be confirmed using analytical techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) and Thermogravimetric Analysis (TGA). TGA can quantify the mass of organic material grafted onto the nanoparticle surface.

Characterization and Verification

Verifying the identity of **(3-Chloropropyl)methoxydimethylsilane** and confirming its successful grafting to a surface are essential for experimental integrity.

Predicted Spectroscopic Data

While comprehensive, peer-reviewed spectral libraries for this specific compound are not widely published, its structure allows for an expert prediction of its key spectroscopic features.

- ^1H NMR (in CDCl_3):

- $\delta \sim 0.1\text{-}0.2$ ppm (singlet, 6H): Protons of the two Si-CH_3 groups.
- $\delta \sim 0.7\text{-}0.9$ ppm (triplet, 2H): Protons of the $\text{Si-CH}_2\text{-}$ group.
- $\delta \sim 1.8\text{-}2.0$ ppm (multiplet, 2H): Protons of the central $-\text{CH}_2\text{-}$ group of the propyl chain.
- $\delta \sim 3.5\text{-}3.6$ ppm (triplet, 2H): Protons of the $-\text{CH}_2\text{-Cl}$ group.
- $\delta \sim 3.4\text{-}3.5$ ppm (singlet, 3H): Protons of the Si-OCH_3 group.

- ^{13}C NMR (in CDCl_3):

- $\delta \sim -4$ to -2 ppm: Carbon of the Si-CH_3 groups.
- $\delta \sim 15\text{-}17$ ppm: Carbon of the $\text{Si-CH}_2\text{-}$ group.
- $\delta \sim 26\text{-}28$ ppm: Carbon of the central $-\text{CH}_2\text{-}$ group.
- $\delta \sim 47\text{-}49$ ppm: Carbon of the $-\text{CH}_2\text{-Cl}$ group.
- $\delta \sim 50\text{-}52$ ppm: Carbon of the Si-OCH_3 group.

- FTIR (neat liquid, cm^{-1}):

- $2950\text{-}2850$: C-H stretching vibrations of methyl and methylene groups.
- ~ 1260 : Si-CH_3 symmetric deformation.
- ~ 1090 : Si-O-C stretching, a characteristic strong band for alkoxy silanes.

- ~800: Si-C stretching and CH₃ rocking on silicon.
- ~700-650: C-Cl stretching vibration.

When grafted to a silica surface, new C-H stretching peaks will appear in the FTIR spectrum of the material, and the broad O-H stretch (~3400 cm⁻¹) of the silica will diminish, indicating consumption of surface silanols.

Applications in Drug Development and Bioconjugation

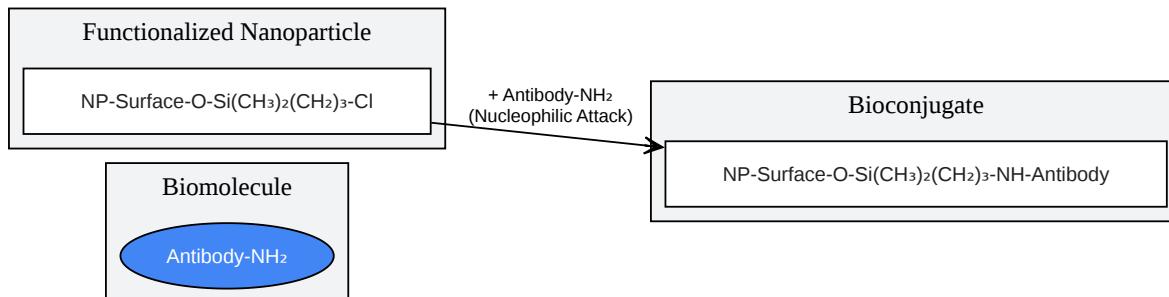
The true potential of **(3-Chloropropyl)methoxydimethylsilane** for the life sciences lies in the reactivity of its terminal chloroalkane. This group serves as a versatile handle for covalently attaching biomolecules through nucleophilic substitution.

While many published studies utilize the trimethoxy analogue, (3-Chloropropyl)trimethoxysilane, for these applications, the chemical principle and reactivity of the chloropropyl group are identical. The methoxydimethyl variant offers different kinetics of hydrolysis and forms a less cross-linked monolayer on surfaces, which can be advantageous in controlling surface density.

Potential Applications:

- Nanoparticle Functionalization: As detailed in the protocol, this silane can modify the surface of silica or metal oxide nanoparticles. The resulting chloro-functionalized particles can then be conjugated to antibodies, peptides, or small molecule drugs containing amine (-NH₂) or thiol (-SH) groups for targeted drug delivery.
- Biosensor Development: Immobilization of enzymes or antibodies onto sensor surfaces (e.g., glass slides, gold nanoparticles) can be achieved. The silane first creates an anchor layer, and the biomolecule is then linked via its nucleophilic residues.
- Creation of Bio-inert Surfaces: The chloropropyl group can be used to initiate "grafting-from" surface-initiated polymerization of polymers like polyethylene glycol (PEG), creating surfaces that resist non-specific protein adsorption.

Fig 3. Bioconjugation via the chloropropyl handle.



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Caption: Covalent linking of an antibody to a silane-modified nanoparticle surface.

Safety, Handling, and Storage

As with all chlorosilanes and alkoxydimethylsilanes, proper safety protocols are mandatory.

- Handling: **(3-Chloropropyl)methoxydimethylsilane** should be handled in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, a face shield, nitrile gloves, and a lab coat, is required.
- Hazards: The compound is a flammable liquid. It is irritating to the eyes, skin, and respiratory system. Upon contact with moisture or water, it hydrolyzes to release methanol, which is toxic, and hydrochloric acid, which is corrosive.
- Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from sources of ignition and moisture. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation.
- Disposal: Waste must be treated as hazardous. Quenching is necessary before disposal. This can be done by slowly adding the silane to a stirred solution of isopropanol or ethanol, followed by the cautious addition of water to complete the hydrolysis. The resulting mixture should be neutralized before disposal according to local regulations.

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